Zuclopenthixol

Descripción general

Descripción

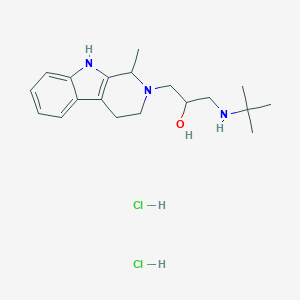

Zuclopenthixol, también conocido como zuclopentixol, es un medicamento utilizado principalmente para tratar la esquizofrenia y otras psicosis. Pertenece a la clase de antipsicóticos típicos y se clasifica químicamente como una tioxantena. This compound es el isómero cis del clopenthixol y se introdujo en 1978 . Actúa como antagonista en los receptores de dopamina, específicamente los receptores D1 y D2, y también tiene alta afinidad por los receptores alfa1-adrenérgicos y 5-HT2 .

Aplicaciones Científicas De Investigación

Zuclopenthixol tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo en estudios de química de tioxantena y sus derivados.

Biología: this compound se utiliza en la investigación sobre la función del receptor de dopamina y las vías de señalización.

Medicina: Se estudia ampliamente por sus efectos terapéuticos en el tratamiento de la esquizofrenia y otros trastornos psicóticos.

Industria: this compound se utiliza en la industria farmacéutica para el desarrollo de medicamentos antipsicóticos

Mecanismo De Acción

Zuclopenthixol ejerce sus efectos antipsicóticos bloqueando los receptores de dopamina en el cerebro. Específicamente, actúa como antagonista en los receptores de dopamina D1 y D2, que están involucrados en la regulación del estado de ánimo, el comportamiento y la cognición. Además, this compound tiene alta afinidad por los receptores alfa1-adrenérgicos y 5-HT2, contribuyendo a su perfil farmacológico general .

Safety and Hazards

Zuclopenthixol should be handled with care to avoid dust formation and breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Personal protective equipment and chemical impermeable gloves should be worn. All sources of ignition should be removed and personnel should be evacuated to safe areas .

Direcciones Futuras

While Zuclopenthixol is commonly used for managing the signs and symptoms of schizophrenia, the use of this compound acetate in psychiatric emergencies as an alternative to standard treatments should be cautioned, as well-executed and documented trials of this compound acetate for this use have yet to be conducted .

Análisis Bioquímico

Biochemical Properties

Zuclopenthixol interacts with several biomolecules, including 5-hydroxytryptamine receptor 2A, D (1B) dopamine receptor, D (2) dopamine receptor, D (1A) dopamine receptor, and alpha-1A adrenergic receptor . It acts as an antagonist at these receptors, thereby influencing biochemical reactions within the body .

Cellular Effects

This compound’s antagonistic action on dopamine receptors influences various cellular processes. By blocking dopamine receptors, it can alter cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of this compound are complex and depend on the context of the cell’s environment and the presence of other signaling molecules.

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its antagonistic action on D1 and D2 dopamine receptors . By binding to these receptors, it prevents dopamine from exerting its typical effects, leading to changes in downstream signaling pathways, potential enzyme inhibition or activation, and alterations in gene expression .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages . At lower doses, it has been observed to decrease offensive behaviors without impairing motor activity. At higher doses, its anti-aggressive action was accompanied by a marked increase in immobility .

Metabolic Pathways

This compound is metabolized mainly by sulphoxidation, side chain N-dealkylation, and glucuronic acid conjugation . The metabolites resulting from these metabolic pathways are devoid of pharmacological activity . It is known that this compound is metabolized by Cytochrome P450 2D6 .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de zuclopenthixol implica varios pasos, comenzando con la preparación del núcleo de tioxantena. Los pasos clave incluyen:

Formación del Núcleo de Tioxantena: Esto implica la reacción de 2-clorotioxantona con un agente alquilante apropiado para formar la estructura de tioxantena.

Introducción del Anillo de Piperazina: El núcleo de tioxantena luego se hace reaccionar con un derivado de piperazina para introducir el anillo de piperazina.

Modificaciones Finales:

Métodos de Producción Industrial: La producción industrial de this compound generalmente implica optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza. Esto incluye controlar la temperatura, el pH y las condiciones del solvente durante la síntesis. El producto final se purifica luego utilizando técnicas como la recristalización y la cromatografía para cumplir con los estándares de la farmacopea .

Análisis De Reacciones Químicas

Zuclopenthixol experimenta diversas reacciones químicas, que incluyen:

Oxidación: this compound puede experimentar reacciones de oxidación, particularmente en el átomo de azufre en el núcleo de tioxantena.

Reducción: Las reacciones de reducción pueden ocurrir en los dobles enlaces dentro de la molécula.

Sustitución: Las reacciones de sustitución pueden ocurrir en el átomo de cloro u otros sitios reactivos dentro de la molécula.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Se pueden usar reactivos de halogenación como cloro o bromo para reacciones de sustitución.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede conducir a la formación de sulfóxidos o sulfonas, mientras que la reducción puede resultar en la formación de derivados de tioxantena reducidos .

Comparación Con Compuestos Similares

Zuclopenthixol es similar a otros neurolépticos basados en tioxantena, como:

Clopenthixol: El compuesto original del que se deriva this compound.

Flupenthixol: Otro derivado de tioxantena con propiedades antipsicóticas similares.

Clorprotixeno: Un compuesto relacionado con un mecanismo de acción similar.

Unicidad: this compound es único en su perfil específico de unión a receptores y su capacidad de ser formulado en diferentes preparaciones, como this compound decanoato para inyecciones de acción prolongada y this compound acetato para inyecciones de acción corta .

Propiedades

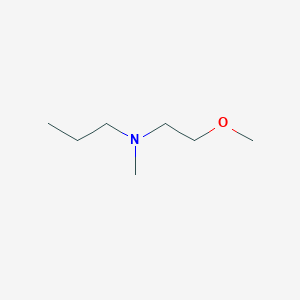

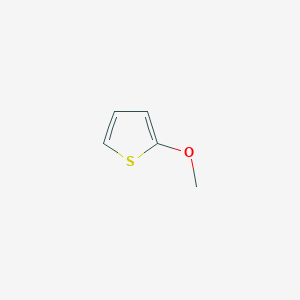

IUPAC Name |

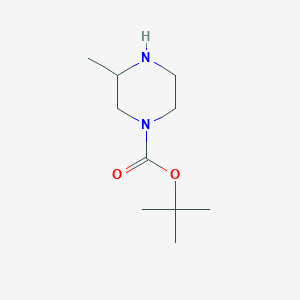

2-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClN2OS/c23-17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)27-22)5-3-9-24-10-12-25(13-11-24)14-15-26/h1-2,4-8,16,26H,3,9-15H2/b18-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFPIAZLQTJBIFN-DVZOWYKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048233 | |

| Record name | Zuclopenthixol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Zuclopenthixol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015561 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slight, 2.60e-03 g/L | |

| Record name | Zuclopenthixol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01624 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zuclopenthixol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015561 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Zuclopenthixol is a typical antipsychotic neuroleptic drug of the thioxanthene class. It mainly acts by antagonism of D1 and D2 dopamine receptors. Zuclopenthixol also has high affinity for alpha1-adrenergic and 5-HT2 receptors. It has weaker histamine H1 receptor blocking activity, and even lower affinity for muscarinic cholinergic and alpha2-adrenergic receptors. | |

| Record name | Zuclopenthixol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01624 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

53772-83-1, 982-24-1 | |

| Record name | Zuclopenthixol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53772-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zuclopenthixol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053772831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zuclopenthixol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01624 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clopenthixol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13841 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zuclopenthixol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clopenthixol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.333 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Zuclopenthixol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.398 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZUCLOPENTHIXOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47ISU063SG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Zuclopenthixol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015561 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

~50 | |

| Record name | Zuclopenthixol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01624 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Zuclopenthixol exerts its antipsychotic effects primarily through antagonism of dopamine receptors, specifically the D1 and D2 subtypes. [, , ] This action helps regulate dopamine activity in the brain, which is believed to be dysregulated in conditions like schizophrenia.

A: While many antipsychotics primarily target D2 receptors, this compound exhibits mixed D1/D2 receptor antagonism. [] The clinical implications of this are not fully understood, but some research suggests it may contribute to a broader spectrum of action and potentially influence both positive and negative symptoms of schizophrenia.

A: Yes, in addition to dopamine receptors, this compound also interacts with other neurotransmitter systems, including alpha-adrenergic receptors. This interaction may contribute to some of its side effects, such as sedation and potential cardiovascular effects. [, ]

A: While the provided research papers don't delve into detailed spectroscopic analysis, they do mention the use of High-Performance Liquid Chromatography (HPLC) for determining this compound concentrations in serum. [, ] This suggests the application of analytical techniques for its characterization and quantification.

A: this compound exists in various formulations, including oral tablets, short-acting intramuscular injections (this compound acetate), and long-acting intramuscular injections (this compound decanoate). [, , ]

A: A study involving healthy volunteers indicated that taking this compound with food increased its bioavailability, likely by reducing presystemic clearance, but did not affect the absorption rate. []

A: this compound tablets are administered daily. The acetate formulation provides a short-acting effect (around 72 hours), while the decanoate formulation allows for administration every 2-4 weeks due to its prolonged release. [, , ]

A: Research shows significant fluctuations in serum this compound levels after intramuscular injections of this compound decanoate, with a peak around day 3 and a decline towards day 14. [] This fluctuation pattern highlights the importance of dosage and administration frequency.

A: Limited evidence from two older studies suggests this compound dihydrochloride might be more effective than placebo in alleviating schizophrenic symptoms, but the data is of low quality due to small sample sizes and potential bias. [] More robust studies are needed to confirm this finding.

A: Several studies have investigated this compound against other antipsychotic medications. For instance, in one study, this compound dihydrochloride was not found to be superior to haloperidol in controlling acute psychotic symptoms. [] Another study found a trend towards a faster onset of action with this compound compared to a haloperidol/levomepromazine combination in elderly patients with agitation. []

A: Yes, research suggests this compound might be beneficial in managing aggressive and disruptive behaviors in individuals with mental retardation. [, ] Studies indicated its efficacy in reducing aggressive outbursts and maintaining a lower rate of such behaviors over time.

A: Yes, some studies compared the efficacy of this compound acetate to other antipsychotics for managing acute psychotic agitation. One study found that intramuscular olanzapine was more effective than this compound acetate in reducing the need for restraint, while haloperidol showed comparable effects to both. []

A: this compound, like many typical antipsychotics, can cause extrapyramidal side effects (EPS), including tremors, muscle stiffness, and restlessness. [, , ] Sedation is also a common side effect, potentially due to its interaction with alpha-adrenergic receptors. [, ]

A: While rare, there have been case reports of serious adverse effects associated with this compound, including neuroleptic malignant syndrome (NMS) and blood dyscrasias like neutropenia and thrombocytopenia. [, ] These reports underscore the importance of careful monitoring and appropriate dosing.

A: Yes, this compound can interact with other medications, potentially leading to increased side effects or reduced efficacy. One case report highlighted a potential interaction between this compound and letrozole (an aromatase inhibitor used in breast cancer treatment), resulting in severe extrapyramidal symptoms. []

A: Yes, research suggests that concurrent use of this compound with tricyclic antidepressants (TCAs) like perphenazine might lead to increased serum concentrations of TCAs. [] This potential for interaction highlights the importance of careful medication management and monitoring.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1R,2R)-2-Hydroxy-1-(hydroxymethyl)-2-phenylethyl]carbamic Acid tert-Butyl Ester](/img/structure/B143768.png)